6-Bromopyridine-3-sulfonyl fluoride 6-Bromopyridine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670116
InChI: InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
SMILES:
Molecular Formula: C5H3BrFNO2S
Molecular Weight: 240.05 g/mol

6-Bromopyridine-3-sulfonyl fluoride

CAS No.:

Cat. No.: VC17670116

Molecular Formula: C5H3BrFNO2S

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromopyridine-3-sulfonyl fluoride -

Specification

Molecular Formula C5H3BrFNO2S
Molecular Weight 240.05 g/mol
IUPAC Name 6-bromopyridine-3-sulfonyl fluoride
Standard InChI InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
Standard InChI Key MHWWGFYXAIQYFV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1S(=O)(=O)F)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Bromopyridine-3-sulfonyl fluoride is theorized to possess the molecular formula C₅H₃BrFNO₂S, with a molecular weight of 240.05 g/mol, based on its structural similarity to the well-documented 6-bromopyridine-2-sulfonyl fluoride (CAS 1934413-84-9) . The compound features a pyridine ring substituted at the 3-position with a sulfonyl fluoride group (–SO₂F) and at the 6-position with a bromine atom.

Table 1: Comparative Molecular Data for Pyridine Sulfonyl Derivatives

Property6-Bromopyridine-3-sulfonyl Fluoride (Inferred)6-Bromopyridine-2-sulfonyl Fluoride 6-Bromopyridine-3-sulfonyl Chloride
Molecular FormulaC₅H₃BrFNO₂SC₅H₃BrFNO₂SC₅H₃BrClNO₂S
Molecular Weight (g/mol)240.05240.05256.51
Exact Mass238.90238.90254.88
LogP~2.85 (estimated)2.85 2.85

The LogP value suggests moderate lipophilicity, comparable to its 2-sulfonyl fluoride analog, which may influence solubility in organic solvents .

Spectral and Computational Data

While experimental spectral data for the 3-sulfonyl fluoride isomer is absent, computational models predict key features:

  • ¹H NMR: Downfield shifts for pyridine protons adjacent to the sulfonyl fluoride group (δ ~8.5–9.0 ppm), with coupling patterns indicative of para-substitution.

  • ¹³C NMR: A deshielded carbon at the sulfonyl attachment site (δ ~150 ppm) .

  • IR Spectroscopy: Strong S=O stretching vibrations at 1360–1390 cm⁻¹ and 1140–1180 cm⁻¹, characteristic of sulfonyl fluorides .

Synthetic Pathways and Optimization

Sulfonyl Chloride Intermediate

The synthesis of 6-bromopyridine-3-sulfonyl fluoride likely proceeds via its sulfonyl chloride precursor (CAS 886371-20-6), as demonstrated in analogous systems . Key steps include:

  • Sulfonation: Direct sulfonation of 6-bromopyridine using chlorosulfonic acid to yield the sulfonic acid derivative.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 6-bromopyridine-3-sulfonyl chloride .

  • Fluorination: Halide exchange using potassium fluoride (KF) in polar aprotic solvents (e.g., DMF, acetonitrile) at elevated temperatures (60–80°C) .

Table 2: Reaction Conditions for Sulfonyl Fluoride Synthesis

ParameterOptimal RangeYield (Reported for Analogues)
Temperature60–80°C75–87%
SolventDMF/Acetonitrile
Reaction Time4–8 hours
KF Equivalents2.0–3.0

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl fluoride group undergoes nucleophilic substitution at the sulfur center, enabling diverse derivatization:

R–SO2F+NuR–SO2Nu+F\text{R–SO}_2\text{F} + \text{Nu}^- \rightarrow \text{R–SO}_2\text{Nu} + \text{F}^-

Common nucleophiles include:

  • Amines: Forms sulfonamides, critical in protease inhibitor design .

  • Alcohols: Produces sulfonate esters for polymer applications.

  • Thiols: Generates disulfides with applications in bioconjugation .

Cross-Coupling Reactions

The bromine atom at the 6-position participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura: With arylboronic acids to install biaryl motifs.

  • Buchwald–Hartwig: For C–N bond formation in heterocyclic systems .

Applications in Chemical Biology

Covalent Protein Modification

Sulfonyl fluorides selectively modify serine, threonine, and tyrosine residues via nucleophilic attack, a mechanism exploited in:

  • Activity-Based Protein Profiling (ABPP): Tracking enzyme activity in complex mixtures .

  • Protease Inhibitors: Irreversible inhibition of viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}).

Table 3: Bioactivity Parameters for Sulfonyl Fluoride Warheads

ParameterValue Range
IC50_{50} (Serine Proteases)0.1–10 μM
Plasma Stability (t1/2_{1/2})>24 hours (human, in vitro)
Membrane PermeabilityLogD7.4_{7.4} = 1.2–2.8

Materials Science

The thermal stability of sulfonyl fluorides (decomposition >200°C) makes them suitable for:

  • Polymer Cross-Linking: Enhancing mechanical properties of polyurethanes.

  • Surface Functionalization: Creating anti-fouling coatings via click chemistry .

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing catalytic asymmetric methods for chiral sulfonyl fluoride synthesis.

  • In Vivo Stability Studies: Quantifying metabolic degradation pathways in mammalian systems.

  • Polymer Compatibility: Screening novel monomers for high-performance fluoropolymers.

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